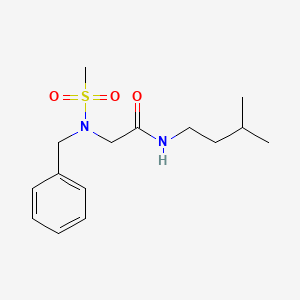![molecular formula C23H31N3O B5051916 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone](/img/structure/B5051916.png)
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone, also known as DMADP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DMADP is a yellow crystalline powder that is soluble in organic solvents and is commonly used as a reagent in organic synthesis.
Wirkmechanismus
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone acts as a radical initiator and can initiate a variety of radical reactions. It has been shown to be a potent initiator of polymerization reactions and can also initiate the oxidation of various organic compounds. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone is also capable of generating singlet oxygen, which can be used in a variety of photochemical reactions.
Biochemical and Physiological Effects:
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess a variety of biochemical and physiological effects. It has been shown to possess antitumor properties by inducing apoptosis in cancer cells. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess antiviral properties by inhibiting the replication of certain viruses.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has several advantages for use in lab experiments. It is a stable compound that can be easily stored and transported. It is also relatively inexpensive compared to other reagents used in organic synthesis. However, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has some limitations as well. It can be toxic if ingested or inhaled, and it should be handled with care. Additionally, 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone can be sensitive to air and moisture, and it should be stored in a dry and air-tight container.
Zukünftige Richtungen
There are several future directions for research on 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone. One potential direction is the development of new synthetic methods for 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone that are more efficient and cost-effective. Another potential direction is the study of 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone's potential applications in the field of photodynamic therapy, which uses light to activate photosensitizing agents to kill cancer cells. Additionally, further research could be conducted on 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone's potential applications in the field of drug delivery, as it has been shown to possess the ability to cross the blood-brain barrier.
Synthesemethoden
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone can be synthesized using a variety of methods. One of the most common methods is the reaction between 4-dimethylaminobenzaldehyde and 1,3-cyclohexanedione in the presence of an acid catalyst. This reaction results in the formation of 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone as a yellow crystalline powder.
Wissenschaftliche Forschungsanwendungen
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been extensively studied for its potential applications in various fields of scientific research. One of its most promising applications is in the field of organic synthesis. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone is commonly used as a reagent in organic synthesis due to its ability to act as an electron donor and acceptor. It has also been studied for its potential applications in the field of medicinal chemistry. 2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethyl-4-piperidinone has been shown to possess antitumor, anti-inflammatory, and antiviral properties.
Eigenschaften
IUPAC Name |
2,6-bis[4-(dimethylamino)phenyl]-3,5-dimethylpiperidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-15-21(17-7-11-19(12-8-17)25(3)4)24-22(16(2)23(15)27)18-9-13-20(14-10-18)26(5)6/h7-16,21-22,24H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRDKMVQLAQSMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(C(C1=O)C)C2=CC=C(C=C2)N(C)C)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-4-{[2-(2-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B5051860.png)


![1-methyl-6-oxo-N-[3-(1H-pyrazol-1-yl)propyl]-1,4,5,6-tetrahydro-3-pyridazinecarboxamide](/img/structure/B5051897.png)
![N-benzyl-2-[(4-fluorophenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5051902.png)

![5'-isopropyl 3'-methyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5051908.png)

![3-{1-[(5-methyl-2-furyl)methyl]-2-piperidinyl}pyridine](/img/structure/B5051922.png)
![ethyl [(8-cyclohexyl-7-oxo-5,6,7,8-tetrahydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-9-yl)thio]acetate](/img/structure/B5051925.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5051932.png)
![2-({[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B5051943.png)